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Compound of Interest

Compound Name: GSK1360707

Cat. No.: B1672351

This guide provides a detailed comparison of two triple reuptake inhibitors (TRISs),
GSK1360707 and amitifadine, for an audience of researchers, scientists, and drug
development professionals. The information presented is based on available preclinical and
clinical data to facilitate an objective evaluation of their pharmacological profiles.

Introduction

GSK1360707 and amitifadine are both serotonin-norepinephrine-dopamine reuptake inhibitors
(SNDRIs), also known as triple reuptake inhibitors (TRIs).[1] These compounds act by blocking
the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter
(DAT), thereby increasing the extracellular concentrations of these key neurotransmitters.[1][2]
This mechanism of action has been investigated for the treatment of major depressive disorder
(MDD) and other central nervous system disorders.[3][4] Amitifadine, also known as DOV-
21,947 and EB-1010, has undergone several clinical trials for MDD.[3][5] GSK1360707, which
is chemically related to amitifadine, was also under development for MDD, but its development
was halted for strategic reasons.[4] This guide will compare these two compounds based on
their available pharmacological data.

Mechanism of Action: Triple Reuptake Inhibition

Both GSK1360707 and amitifadine share the same fundamental mechanism of action, which is
the inhibition of SERT, NET, and DAT.[2][4] By blocking these transporters, the reuptake of
serotonin, norepinephrine, and dopamine from the synaptic cleft is inhibited, leading to
enhanced and prolonged neurotransmitter signaling.[2] The relative potency of these

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1672351?utm_src=pdf-interest
https://www.benchchem.com/product/b1672351?utm_src=pdf-body
https://www.benchchem.com/product/b1672351?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7248194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7248194/
https://www.jove.com/t/31415/measuring-dopamine-uptake-mouse-brain-synaptosomes-using-radiolabeled
https://experiments.springernature.com/articles/10.1007/978-1-4939-3765-3_1
https://proventainternational.com/medicinal-chemistry-biology-article-preclinical-pharmacokinetics/
https://experiments.springernature.com/articles/10.1007/978-1-4939-3765-3_1
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Radioligand_Binding_Assay_for_Amitifadine_at_Monoamine_Transporters.pdf
https://www.benchchem.com/product/b1672351?utm_src=pdf-body
https://proventainternational.com/medicinal-chemistry-biology-article-preclinical-pharmacokinetics/
https://www.benchchem.com/product/b1672351?utm_src=pdf-body
https://www.jove.com/t/31415/measuring-dopamine-uptake-mouse-brain-synaptosomes-using-radiolabeled
https://proventainternational.com/medicinal-chemistry-biology-article-preclinical-pharmacokinetics/
https://www.jove.com/t/31415/measuring-dopamine-uptake-mouse-brain-synaptosomes-using-radiolabeled
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

compounds for each transporter determines their specific pharmacological profile and potential
therapeutic effects and side-effect profiles.
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Caption: Signaling pathway of triple reuptake inhibitors.

Preclinical Data Comparison

Direct head-to-head preclinical studies comparing GSK1360707 and amitifadine are not
publicly available. However, a comparison can be drawn from the individual data sets for each

compound.

Binding Affinity (Ki) and Functional Potency (IC50)

The following tables summarize the in vitro binding affinities (Ki) and functional potencies
(IC50) of amitifadine and the available data for a compound structurally related to
GSK1360707.

Table 1: Amitifadine In Vitro Pharmacology
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Monoamine Uptake

Target Binding Affinity (Ki, nM) L
Inhibition (1C50, nM)
Serotonin Transporter (SERT) 99 12
Norepinephrine Transporter
pinep P 262 23
(NET)
Dopamine Transporter (DAT) 213 96

Data sourced from[2][3]

Amitifadine is a serotonin-preferring triple reuptake inhibitor with a potency ratio for uptake
inhibition of approximately 1:2:8 for SERT:NET:DAT respectively.[5][6]

Table 2: GSK1360707 Related Compound In Vitro Pharmacology

Target Binding Affinity (Ki, nM)
Serotonin Transporter (SERT) 9.2

Norepinephrine Transporter (NET) 43% inhibition at 1 uM
Dopamine Transporter (DAT) 288.0

Data for a related compound, not GSK1360707
itself, sourced from[7]

The available data for a compound related to GSK1360707 suggests a high affinity for SERT.
[7]

Transporter Occupancy

Transporter occupancy studies using positron emission tomography (PET) provide in vivo
confirmation of a drug's engagement with its target.

For GSK1360707, a study in baboons and humans has been conducted to determine its
transporter occupancy.[4] While specific percentage occupancy values at given doses are not
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detailed in the available literature, this indicates that the compound engages with monoamine
transporters in the living brain.

For amitifadine, specific PET occupancy data is not as readily available in the public domain.
However, clinical trial results demonstrating efficacy in MDD suggest that it achieves sufficient
transporter engagement at the doses administered.[5]

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize
compounds like GSK1360707 and amitifadine.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound for SERT, NET, and DAT.

Methodology:

Membrane Preparation: Membranes are prepared from cells stably expressing the human
recombinant SERT, NET, or DAT.

e Assay Components: The assay includes the cell membranes, a radioligand with known
affinity for the target transporter (e.g., [3H]citalopram for SERT, [®H]nisoxetine for NET,
[BH]JWIN 35,428 for DAT), and the test compound at various concentrations.

e Incubation: The components are incubated to allow for competitive binding between the
radioligand and the test compound.

o Separation: Bound and free radioligand are separated by rapid filtration.
o Quantification: The amount of bound radioactivity is measured using a scintillation counter.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-
Prusoff equation.

Synaptosomal Monoamine Uptake Assay
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This functional assay measures the ability of a test compound to inhibit the uptake of
neurotransmitters into synaptosomes.

Methodology:

e Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are isolated from
specific brain regions (e.g., striatum for DAT, hippocampus for SERT and NET) of rodents.

o Assay Components: The assay includes the synaptosomes, a radiolabeled neurotransmitter
(e.g., [3H]serotonin, [H]norepinephrine, or [*H]dopamine), and the test compound at various
concentrations.

 Incubation: The components are incubated to allow for neurotransmitter uptake into the
synaptosomes.

e Termination: Uptake is terminated by rapid filtration and washing to remove extracellular
radiolabeled neurotransmitter.

e Quantification: The amount of radioactivity taken up by the synaptosomes is measured using
a scintillation counter.

» Data Analysis: The concentration of the test compound that inhibits 50% of the
neurotransmitter uptake (IC50) is determined.
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Caption: Experimental workflows for monoamine transporter assays.

Clinical Development and Tolerability

Amitifadine has been evaluated in several clinical trials for MDD. In a 6-week, randomized,
double-blind, placebo-controlled study, amitifadine demonstrated a statistically significant
improvement in MADRS total scores compared to placebo.[5] It was generally well-tolerated,
with a side-effect profile comparable to placebo.[5] However, a subsequent Phase lIb/llla study
did not meet its primary endpoint, with suggestions that the doses used may have been too
low.[3][8] The development of amitifadine for MDD was eventually discontinued.[3]

Information on the clinical development of GSK1360707 is limited, with reports indicating that
its development was placed on hold for strategic reasons.[4]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1672351?utm_src=pdf-body-img
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Radioligand_Binding_Assay_for_Amitifadine_at_Monoamine_Transporters.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Radioligand_Binding_Assay_for_Amitifadine_at_Monoamine_Transporters.pdf
https://experiments.springernature.com/articles/10.1007/978-1-4939-3765-3_1
https://www.thermofisher.com/jp/ja/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/protein-biology-application-notes/isolate-functional-synaptosomes.html
https://experiments.springernature.com/articles/10.1007/978-1-4939-3765-3_1
https://www.benchchem.com/product/b1672351?utm_src=pdf-body
https://proventainternational.com/medicinal-chemistry-biology-article-preclinical-pharmacokinetics/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Summary and Conclusion

Both GSK1360707 and amitifadine are triple reuptake inhibitors with the potential to modulate
serotonergic, noradrenergic, and dopaminergic neurotransmission. Amitifadine has a more
extensive publicly available dataset, including in vitro pharmacology and clinical trial results.
The available data for a compound related to GSK1360707 suggests a potent inhibition of
SERT.

The comparison of these two molecules is limited by the lack of direct comparative studies and
the limited availability of preclinical data for GSK1360707. The provided data tables and
experimental protocols offer a framework for understanding the pharmacological
characterization of these types of compounds. Researchers interested in developing novel
TRIs can use this information to inform their own discovery and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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